
di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate is a chiral compound that features a pyrrolidine ring substituted with two tert-butyl carbamate groups. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate typically involves the protection of amino groups using tert-butyl dicarbonate. One common method starts with L-aspartic acid, which undergoes methylation, reduction, and protection steps to yield the desired compound . The reaction conditions often involve the use of methyl iodide for methylation, lithium aluminum hydride for reduction, and di-tert-butyl dicarbonate for protection .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly involving the tert-butyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Methyl iodide: for methylation reactions.
Lithium aluminum hydride: for reduction reactions.
Di-tert-butyl dicarbonate: for protection of amino groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminum hydride typically yields the corresponding amine derivatives.
Applications De Recherche Scientifique
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable carbamate linkages, which can modulate the activity of enzymes and other proteins. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl (3S,4S)-1-benzylpyrrolidine-3,4-diyldicarbamate: A similar compound with a benzyl group instead of hydrogen atoms on the pyrrolidine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with a tert-butyl carbamate group, used in similar applications.
Uniqueness
Di-tert-Butyl (3S,4S)-pyrrolidine-3,4-diyldicarbamate is unique due to its specific stereochemistry and the presence of two tert-butyl carbamate groups. This structural configuration imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C14H27N3O4 |
|---|---|
Poids moléculaire |
301.38 g/mol |
Nom IUPAC |
tert-butyl N-[(3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H27N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10(9)17-12(19)21-14(4,5)6/h9-10,15H,7-8H2,1-6H3,(H,16,18)(H,17,19)/t9-,10-/m0/s1 |
Clé InChI |
RHCVWDKJCGSONV-UWVGGRQHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NC1CNCC1NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870513.png)
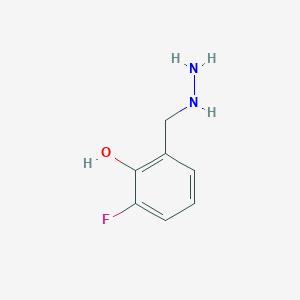
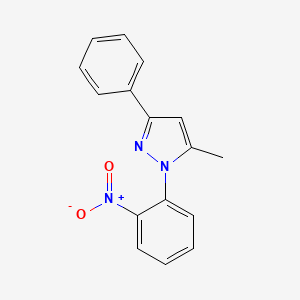
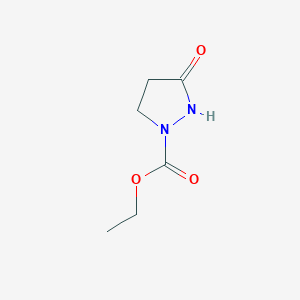

![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
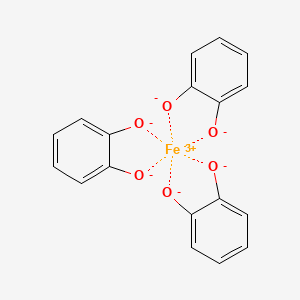

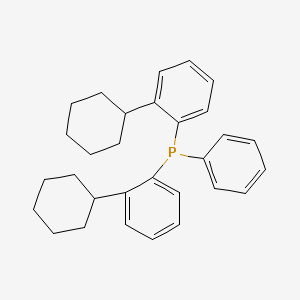
![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
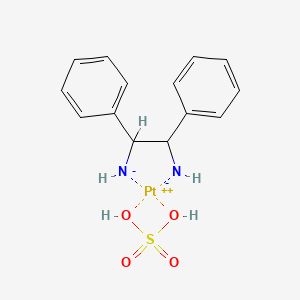
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)
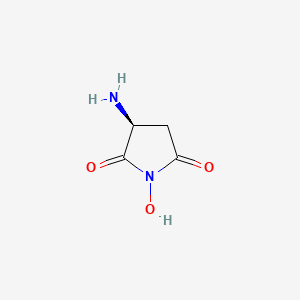
![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)
